molecular formula C20H16N2O B222176 2-[4-(benzyloxy)phenyl]-1H-benzimidazole

2-[4-(benzyloxy)phenyl]-1H-benzimidazole

Cat. No.: B222176
M. Wt: 300.4 g/mol
InChI Key: SJQYEMCIARWWGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Benzyloxy)phenyl]-1H-benzimidazole is a research-grade benzimidazole derivative of significant interest in medicinal chemistry and oncology research. The 1H-benzimidazole scaffold is a privileged pharmacophore in drug discovery due to its structural similarity to naturally occurring purine nucleotides, which facilitates diverse interactions with biological targets . This compound features a benzyloxy-phenyl substitution, a modification that researchers explore to optimize the lipophilicity, binding affinity, and overall pharmacokinetic profile of potential drug candidates . Benzimidazole derivatives are extensively investigated for their broad and potent cytotoxic activities. They are known to exert anticancer effects through multiple mechanisms, including the inhibition of key enzymes like DNA topoisomerase, which is crucial for DNA replication and cell division . Furthermore, they can interact with DNA through intercalation or act as alkylating agents, disrupting vital cellular processes in cancer cells . The structure-activity relationship (SAR) studies indicate that substitutions on the phenyl ring, such as the benzyloxy group in this compound, can profoundly influence its biological activity and selectivity, making it a valuable building block for synthesizing novel analogs in hit-to-lead optimization campaigns . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C20H16N2O

Molecular Weight

300.4 g/mol

IUPAC Name

2-(4-phenylmethoxyphenyl)-1H-benzimidazole

InChI

InChI=1S/C20H16N2O/c1-2-6-15(7-3-1)14-23-17-12-10-16(11-13-17)20-21-18-8-4-5-9-19(18)22-20/h1-13H,14H2,(H,21,22)

InChI Key

SJQYEMCIARWWGD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Benzimidazole derivatives, including 2-[4-(benzyloxy)phenyl]-1H-benzimidazole, have been extensively studied for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells, making them promising candidates for cancer therapy.

  • Mechanism of Action : The compound has been shown to activate caspases, which are crucial for the apoptotic process. For instance, studies involving K562 leukemia cells demonstrated that this compound triggered significant cytotoxic effects and apoptosis through caspase-3/7 activation and modulation of pro-apoptotic gene expression (BAX, BIM) .
  • Cell Line Studies : In vitro studies have revealed that this benzimidazole derivative exhibits potent antiproliferative activity against various cancer cell lines, including human leukemia (HL-60) and liver cancer (HepG-2) cells. For example, treatment with certain derivatives resulted in a notable increase in apoptotic cell populations compared to controls .

Antimicrobial Properties

The benzimidazole scaffold is recognized for its antimicrobial activity against a range of pathogens, including bacteria and fungi.

  • Antibacterial Activity : Compounds related to this compound have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain derivatives possess minimum inhibitory concentrations (MICs) comparable to or better than standard antibiotics .
  • Antifungal Activity : The benzimidazole derivatives also exhibit antifungal properties. Research has indicated that some compounds effectively inhibit the growth of fungi such as Candida albicans, highlighting their potential as antifungal agents .

Antiviral Activity

Recent investigations into the antiviral properties of benzimidazole derivatives suggest their efficacy against various viral infections.

  • Mechanisms Against Viruses : Some studies have reported that benzimidazole derivatives can inhibit the replication of viruses such as enteroviruses and herpes simplex virus. The compounds may interfere with viral DNA synthesis and prevent the maturation of viral particles .

Other Therapeutic Applications

Beyond anticancer and antimicrobial activities, this compound shows promise in other therapeutic areas:

  • Anti-inflammatory Effects : Certain derivatives have been evaluated for their anti-inflammatory properties. Compounds exhibiting COX-2 inhibition suggest potential use in treating inflammatory conditions .
  • Antidiabetic Activity : There is emerging evidence that some benzimidazole derivatives may possess antidiabetic effects, indicating a broader scope of therapeutic applications .

Case Studies and Research Findings

A comprehensive review of literature from 2012 to 2021 highlights key findings regarding the bioactivity of benzimidazole derivatives:

StudyFindings
Xue et al. (2011)Identified potent enterovirus inhibitors with IC50 values lower than standard antiviral agents .
Kathrotiya & Patel (2013)Reported significant antibacterial activity against S. typhi with MIC values lower than standard antibiotics .
Sharma et al. (2017)Demonstrated notable analgesic and anti-inflammatory effects compared to standard drugs .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of benzimidazole derivatives are highly substituent-dependent. Below is a comparative analysis of key analogs:

Compound ID Substituents Key Properties Biological Activity (If Reported) Reference
Target Compound 2-[4-(Benzyloxy)phenyl] High lipophilicity; moderate solubility in organic solvents N/A (Inferred: potential kinase inhibition)
2-(4-Hydroxyphenyl)-1H-benzimidazole (7) 4-hydroxyphenyl Increased polarity; improved aqueous solubility (logP ~1.8) Antioxidant properties
2-(3,4-Dihydroxyphenyl)-1H-benzimidazole (8) 3,4-dihydroxyphenyl Enhanced hydrogen-bonding capacity; metal-chelating ability Anticancer potential
9c 4-(4-Bromophenyl)-thiazole-triazole-acetamide High melting point (~250°C); halogenated substituent improves metabolic stability Strong binding affinity in docking studies
1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole 4-methoxyphenyl Moderate lipophilicity (logP ~3.5); electron-donating methoxy group N/A
5f 4-methyl-5-(2-(4-chlorophenyl)-2-oxo-ethylthio)-triazolylphenyl Crystalline solid (m.p. ~200°C); sulfur atom enhances redox activity Antifungal activity

Physicochemical Properties

  • Solubility : Hydroxy-substituted analogs (e.g., compounds 7–9 in ) exhibit higher aqueous solubility due to polar -OH groups. In contrast, benzyloxy or methoxy groups (e.g., ) reduce solubility but improve membrane permeability.
  • Melting Points: Halogenated derivatives (e.g., 9c , m.p. ~250°C) display higher melting points than non-halogenated analogs due to stronger intermolecular forces.
  • Stability : Electron-withdrawing groups (e.g., bromine in 9c ) enhance chemical stability, while electron-donating groups (e.g., methoxy in ) may increase susceptibility to oxidative metabolism.

Preparation Methods

p-Toluenesulfonic Acid (p-TSA) as Catalyst

p-TSA-catalyzed condensation is an alternative route, particularly effective for sterically hindered aldehydes. A representative protocol involves refluxing o-phenylenediamine and 4-(benzyloxy)benzaldehyde in ethanol with 10 mol% p-TSA. The Dean–Stark apparatus is employed for azeotropic water removal, driving the reaction to completion.

Optimized Parameters :

  • Catalyst Loading : 10 mol% p-TSA

  • Solvent : Anhydrous ethanol

  • Temperature : 80–120°C

  • Time : 4–12 hours

At 120°C, this method achieves near-quantitative yields but risks forming byproducts like phenyl cyclopropyl methyl azoles. Lower temperatures (80°C) favor the desired product, albeit with extended reaction times.

Solvent and Temperature Effects

Polar aprotic solvents like DMF improve solubility but may necessitate higher catalyst loadings. Comparative studies show ethanol outperforming DMF in yield (92% vs. 78%) due to better proton availability for cyclization.

Comparative Analysis of Synthetic Methods

The table below summarizes key metrics for the two principal methods:

Parameter Na₂S₂O₅ Method p-TSA Method
Yield 73–97%85–95%
Reaction Time 2 hours4–12 hours
Temperature 25°C80–120°C
Byproduct Formation MinimalModerate
Workup Complexity LowModerate

The Na₂S₂O₅ method is preferable for large-scale synthesis due to mild conditions and simple workup. Conversely, the p-TSA approach offers flexibility for substrates requiring elevated temperatures.

Characterization and Validation

Spectroscopic Techniques

  • FTIR : Confirms benzimidazole ring formation via C=N (1609–1631 cm⁻¹) and N–H (3324–3457 cm⁻¹) stretches.

  • ¹H-NMR : Aromatic protons of the benzyloxy group appear as doublets (δ 6.85–7.17 ppm, J = 8.5 Hz), while benzimidazole protons resonate as multiplet signals (δ 7.16–7.92 ppm).

  • HRMS : Exact mass matches the molecular ion [M+H]⁺ at m/z 327.1365 (calculated 327.1362 for C₂₀H₁₆N₂O).

Crystallographic Data

Single-crystal X-ray analysis of analogous compounds reveals planar benzimidazole cores with interplanar angles of 5–15° between the benzyloxy phenyl ring and the heterocycle. N–H···N hydrogen bonds stabilize the crystal lattice in unsubstituted derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-[4-(benzyloxy)phenyl]-1H-benzimidazole derivatives?

  • Methodological Answer : The synthesis typically involves condensation of o-phenylenediamine derivatives with substituted benzaldehydes under acidic conditions. For example, refluxing 1H-benzimidazole with acetyl chloride in ethanol, followed by purification via recrystallization (methanol), yields intermediates like 1-(1H-benzimidazol-2-yl)ethanone . Further functionalization, such as introducing phenoxymethyl or triazole-thiazole groups, requires coupling reactions with aryl halides or click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) in solvents like DMF or THF, with monitoring by TLC .

Q. What characterization techniques are essential for confirming the structure of synthesized benzimidazole derivatives?

  • Methodological Answer : A combination of spectroscopic and analytical methods is critical:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm proton environments and carbon frameworks, particularly distinguishing benzyloxy and benzimidazole protons .
  • IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1600 cm1^{-1} for benzimidazole) .
  • Elemental Analysis : Validates purity by comparing experimental vs. calculated C, H, N percentages (e.g., <0.4% deviation) .
  • Melting Point : Consistency with literature values indicates purity .

Q. How can researchers optimize reaction yields for benzimidazole derivatives with bulky substituents?

  • Methodological Answer : Steric hindrance from bulky groups (e.g., tert-butyl or trifluoromethyl) requires:

  • Solvent Selection : High-polarity solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh3_3)4_4) improve coupling efficiency in Suzuki-Miyaura reactions .
  • Extended Reaction Times : 24–48 hours under reflux ensures complete conversion .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in benzimidazole derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction provides unambiguous bond lengths, angles, and torsion angles. For example, monoclinic crystals of 4-[1-(4-hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-2-methoxyphenol (space group P21/cP2_1/c) reveal dihedral angles between benzimidazole and aryl rings, critical for understanding π-π interactions . Data refinement using SHELXL (via Olex2 or APEX3) with R1<0.05R_1 < 0.05 ensures accuracy .

Q. What strategies address contradictory biological activity data across benzimidazole analogs?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive) arise from:

  • Substituent Effects : Electron-withdrawing groups (e.g., -Br in 9c) enhance antimicrobial activity by increasing membrane permeability .
  • Assay Variability : Standardize MIC (Minimum Inhibitory Concentration) protocols using CLSI guidelines to minimize false negatives .
  • Computational Validation : Molecular docking (AutoDock Vina) predicts binding affinities to targets like α-glucosidase, correlating with experimental IC50_{50} values .

Q. How can computational docking guide the design of benzimidazole-based enzyme inhibitors?

  • Methodological Answer : Docking studies (e.g., with PDB: 2LL) identify key interactions:

  • Hydrogen Bonding : Benzimidazole N-H with catalytic residues (e.g., Asp349 in α-glucosidase) .
  • Hydrophobic Contacts : Aryl groups (e.g., 4-fluorophenyl in 9b) occupy hydrophobic pockets, improving binding scores .
  • Dynamic Simulations : MD simulations (AMBER) assess stability of ligand-protein complexes over 100 ns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.